1-acetyl-N-(benzo[d][1,3]dioxol-5-ylmethyl)azetidine-3-carboxamide
CAS No.: 1396875-02-7
Cat. No.: VC6075243
Molecular Formula: C14H16N2O4
Molecular Weight: 276.292
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396875-02-7 |
|---|---|
| Molecular Formula | C14H16N2O4 |
| Molecular Weight | 276.292 |
| IUPAC Name | 1-acetyl-N-(1,3-benzodioxol-5-ylmethyl)azetidine-3-carboxamide |
| Standard InChI | InChI=1S/C14H16N2O4/c1-9(17)16-6-11(7-16)14(18)15-5-10-2-3-12-13(4-10)20-8-19-12/h2-4,11H,5-8H2,1H3,(H,15,18) |
| Standard InChI Key | VCHVYLQYVWNKTP-UHFFFAOYSA-N |
| SMILES | CC(=O)N1CC(C1)C(=O)NCC2=CC3=C(C=C2)OCO3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
1-Acetyl-N-(benzo[d] dioxol-5-ylmethyl)azetidine-3-carboxamide has the molecular formula C₁₄H₁₆N₂O₄ and a molecular weight of 276.292 g/mol. The IUPAC name systematically describes its architecture: a four-membered azetidine ring substituted at the 3-position with a carboxamide group, which is further functionalized with a benzo[d] dioxol-5-ylmethyl moiety. The N-acetyl group at the 1-position of the azetidine ring completes the structure.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 1396875-02-7 |
| Molecular Formula | C₁₄H₁₆N₂O₄ |
| Molecular Weight | 276.292 g/mol |
| SMILES | CC(=O)N1CC(C1)C(=O)NCC2=CC3=C(C=C2)OCO3 |
| InChI Key | VCHVYLQYVWNKTP-UHFFFAOYSA-N |
Structural Motifs and Pharmacophoric Relevance
The compound integrates three critical structural elements:
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Azetidine Ring: A saturated four-membered nitrogen-containing heterocycle known for conformational rigidity, which enhances binding affinity to biological targets.
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Benzo[d] dioxole: A methylenedioxy-substituted aromatic system frequently associated with neurotransmitter modulation and cytochrome P450 inhibition .
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Acetyl-Carboxamide Linkage: Provides hydrogen-bonding capacity and metabolic stability, common in protease inhibitors and GPCR-targeted therapeutics.
The benzo[d] dioxole moiety, in particular, is structurally analogous to safrole and myristicin, compounds with documented activity in the central nervous system . This suggests potential neuropharmacological applications, though direct evidence for 1-acetyl-N-(benzo[d] dioxol-5-ylmethyl)azetidine-3-carboxamide remains speculative.
Synthetic Pathways and Methodological Considerations
| Property | Value |
|---|---|
| CAS No. | 2620-50-0 |
| Molecular Formula | C₈H₉NO₂ |
| Molecular Weight | 151.16 g/mol |
| SMILES | NCC1=CC=C(OCO2)C2=C1 |
| Solubility | 3.69 mg/mL in water |
This amine precursor has been utilized in synthesizing bioactive analogs, such as thienopyrimidines and quinazolines, via nucleophilic substitution reactions . For example, its reaction with 2,4-dichloro-6-methylthieno[2,3-d]pyrimidine in dichloromethane and triethylamine yielded neuroactive intermediates .
Biological Activity and Mechanistic Hypotheses
Metabolic and Toxicity Profiles
Research Gaps and Future Directions
Priority Investigations
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Synthesis Optimization:
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Develop scalable routes using flow chemistry or enzymatic catalysis to improve yield.
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Target Identification:
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High-throughput screening against GPCRs, kinases, and ion channels.
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ADMET Profiling:
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Assess cytochrome P450 inhibition, hepatotoxicity, and plasma protein binding.
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Comparative Analysis with Analogues
Table 3: Structural and Functional Analogues
| Compound | Target | Activity |
|---|---|---|
| Piperonylamine | MAO-A | Antidepressant |
| 4-(3,4-Methylenedioxybenzyl)aminoquinazoline | EGFR Kinase | Anticancer |
Such comparisons highlight opportunities for repurposing this compound in oncology or neurodegeneration research.
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